Home > Products > Screening Compounds P68559 > Phenylpyrrolidinone derivative 5
Phenylpyrrolidinone derivative 5 -

Phenylpyrrolidinone derivative 5

Catalog Number: EVT-10965620
CAS Number:
Molecular Formula: C22H23N7O
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenylpyrrolidinone derivative 5 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This compound is part of a larger class of phenylpyrrolidine derivatives, which are known for their diverse pharmacological properties. The classification of this compound falls under the category of heterocyclic organic compounds, specifically those containing a pyrrolidine ring fused with a phenyl group.

Source

The synthesis and characterization of phenylpyrrolidinone derivative 5 have been documented in various scientific studies and patents. Notably, research has indicated that these derivatives exhibit significant biological activities, including anticonvulsant effects and interactions with retinol binding protein 4, which is crucial for vitamin A transport in the body .

Classification

Phenylpyrrolidinone derivative 5 can be classified as an organic nitrogen-containing heterocycle. Its structure includes a pyrrolidinone moiety, which contributes to its chemical reactivity and biological properties. The presence of the phenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Synthesis Analysis

Methods

The synthesis of phenylpyrrolidinone derivative 5 can be achieved through several methods, including one-pot reactions and multi-step synthetic routes. One notable method involves the alkylation of 4-phenylpyrrolidinone-2 with ethyl chloroacetate in the presence of sodium hydride, yielding high purity products . Another approach utilizes Grubbs' catalyst in a series reaction involving N,N-diallyl aniline compounds under hydrogen atmosphere, achieving yields ranging from 62% to 81% .

Technical Details

  1. Alkylation Method:
    • Reagents: Sodium hydride, ethyl chloroacetate.
    • Conditions: Reaction in dimethyl sulfoxide at elevated temperatures (around 65 °C).
    • Yield: Approximately 98% after purification by column chromatography.
  2. One-Pot Synthesis:
    • Reagents: N,N-diallyl aniline, Grubbs' catalyst, reduced iron powder.
    • Conditions: Stirred under hydrogen atmosphere at 40 °C for 8-10 hours.
    • Yield: Ranges from 62% to 81% depending on specific conditions and reagents used.
Molecular Structure Analysis

Structure

Phenylpyrrolidinone derivative 5 features a pyrrolidinone ring fused with a phenyl group. The molecular formula can be represented as C12_{12}H13_{13}N1_{1}O1_{1}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 189.24 g/mol.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks observed in both 1H^{1}H and 13C^{13}C NMR spectra confirm the structure.
  • Infrared Spectroscopy (IR): Functional groups are identified through characteristic absorption bands.
Chemical Reactions Analysis

Reactions

Phenylpyrrolidinone derivative 5 participates in various chemical reactions typical for heterocycles. These include nucleophilic substitutions and cyclization reactions that can modify its pharmacological properties.

Technical Details

  1. Nucleophilic Substitution:
    • The compound can undergo nucleophilic attack on electrophilic centers due to the electron-rich nature of the nitrogen atom in the pyrrolidine ring.
  2. Cyclization Reactions:
    • Under specific conditions, phenylpyrrolidinone derivatives can form more complex cyclic structures that may enhance biological activity.
Mechanism of Action

Process

The mechanism of action for phenylpyrrolidinone derivative 5 primarily involves its interaction with biological targets such as enzymes or receptors. For instance, studies indicate that certain derivatives act as inhibitors for specific enzymes by binding to their active sites, thereby modulating metabolic pathways .

Data

  • Inhibition Potency: Some derivatives have shown potent inhibition against serine proteases with Ki values in nanomolar ranges.
  • Biological Activity: The mechanism often involves conformational changes upon binding to targets, impacting their activity significantly.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges between 156 °C to 160 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amides and esters, allowing for further derivatization.
Applications

Phenylpyrrolidinone derivative 5 has several scientific applications:

  • Pharmaceutical Development: Investigated as potential candidates for treating neurological disorders due to their anticonvulsant properties .
  • Biochemical Research: Used in studies related to retinol binding protein interactions, contributing to our understanding of vitamin A metabolism .
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules in medicinal chemistry research.
Introduction to Pyrrolidine-Based Therapeutics

Pharmacological Significance of Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a fundamental structural motif in medicinal chemistry due to its exceptional versatility in drug design. This scaffold is embedded in numerous pharmacologically active compounds, spanning therapeutic categories such as antimicrobials, antivirals, anticancer agents, anti-inflammatories, anticonvulsants, and central nervous system (CNS) modulators [2] [4]. Its prevalence is attributed to the scaffold’s capacity to enhance binding interactions with biological targets through optimized spatial orientation and electronic properties. For instance, pyrrolidine-containing drugs like clindamycin (antibacterial), aniracetam (anti-Alzheimer’s), rolipram (antidepressant), and ethosuximide (antiepileptic) demonstrate broad clinical utility [4]. Recent FDA approvals (2022) of pyrrolidine-based drugs, including daridorexant (insomnia) and futibatinib (FGFR-4 inhibitor for cholangiocarcinoma), further underscore its therapeutic relevance [4]. The scaffold’s adaptability enables hybridization with pharmacophores like benzoylthiourea, oxadiazole, or sulfonamide groups, yielding compounds with enhanced target affinity and novel mechanisms of action [2] [4].

Table 1: Therapeutic Applications of Pyrrolidine Derivatives

Therapeutic CategoryRepresentative DrugsKey Biological Targets
AntibacterialClindamycin, AnisomycinBacterial ribosome, DNA gyrase
AnticancerFutibatinib, PacritinibFGFR-4, JAK-2 kinases
CNS DisordersEthosuximide, RolipramT-type calcium channels, PDE4
Metabolic DisordersVildagliptin analogsDPP-IV enzyme
AnticholinergicsGlycopyrronium, ProcyclidineMuscarinic receptors

Structural and Conformational Advantages of Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit distinct physicochemical and spatial properties that confer advantages over planar aromatic systems. Key features include:

  • Stereogenicity: The presence of up to four chiral centers allows for precise stereochemical control, enabling selective interactions with enantioselective biological targets. For example, the chirality of the proline-derived pyrrolidine ring in ACE inhibitors (e.g., captopril) critically influences their binding affinity [3].
  • Pseudorotation: The non-planar ring undergoes rapid puckering transitions (C2-endo to C3-endo conformers), providing dynamic 3D coverage. This flexibility facilitates optimal binding to proteins with deep or contoured active sites, such as enzymes and receptors [3].
  • Enhanced Solubility and Permeability: Compared to aromatic analogs (e.g., pyrrole), pyrrolidine’s higher hydrogen-bond basicity (pKBHX = 2.59 vs. pyrrole’s 0.15) and polar surface area (PSA ≈ 16.5 Ų) improve aqueous solubility without compromising blood-brain barrier (BBB) penetration. This balance is critical for CNS-active drugs like levetiracetam [3] [5].
  • Synthetic Versatility: Functionalization at C-2/C-3 positions or nitrogen permits tailored derivatization. Hybridization with groups like sulfonamides (e.g., in carbonic anhydrase inhibitors) or thioureas (e.g., cholinesterase inhibitors) fine-tunes target specificity [4].

Historical Development of Pyrrolidine-Containing FDA-Approved Drugs

The integration of pyrrolidine into pharmaceuticals has evolved significantly since the mid-20th century, driven by iterative structural refinements:

  • 1950s–1980s: Early developments focused on natural product derivatives and alkaloid-inspired molecules. Clindamycin (1967), a semisynthetic antibiotic featuring a pyrrolidinyl-decoy sugar, exemplified this era [4].
  • 1980s–2000s: Rational drug design leveraged pyrrolidine’s stereochemical properties. ACE inhibitors like captopril (1981) and enalapril (1984) incorporated proline-like motifs to mimic peptide transition states [4]. Anticonvulsants like levetiracetam (1999) utilized the scaffold’s BBB permeability [5].
  • 2010s–Present: Structural complexity increased through hybridization and sp³-enriched architectures. Daridorexant (2022), an orexin receptor antagonist for insomnia, combines a pyrrolidine core with fused diazepane and triazole rings to enhance receptor selectivity [4]. Kinase inhibitors like pacritinib (2022) exploit the scaffold’s ability to occupy hydrophobic kinase pockets while maintaining metabolic stability [4].

Table 2: Milestone FDA-Approved Pyrrolidine Drugs

EraDrugIndicationStructural Innovation
1960sClindamycinBacterial infectionsPyrrolidinyl-decoy sugar modification
1980sCaptoprilHypertensionProline-derived mercaptopropanoyl group
1990sLevitiracetamEpilepsy2-Pyrrolidone acetamide side chain
2020sDaridorexantInsomniaFused pyrrolidine-diazepane-triazole hybrid
2020sFutibatinibCholangiocarcinomaPyrrolidine-based FGFR-4 hinge binder

Rationale for Hybrid Pyrrolidine Scaffolds in Multitarget Therapies

Multifactorial diseases like Alzheimer’s disease (AD), cancer, and antibiotic-resistant infections necessitate multitarget-directed ligands (MTDLs). Pyrrolidine hybrids address this need by synergistically combining pharmacophores targeting distinct pathways:

  • Cholinesterase and Carbonic Anhydrase Inhibition: Hybrids like N-benzoylthiourea-pyrrolidine carboxylic acid derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA). Compound 15g (IC₅₀ = 0.029 µM for AChE) and 18 (Kᵢ = 5.14 nM for hCA-II) outperform reference drugs like tacrine and acetazolamide by exploiting complementary binding sites [4].
  • Antibacterial-Antienzyme Hybrids: 1,2,4-Oxadiazole-pyrrolidine derivatives (e.g., 22c) inhibit bacterial DNA gyrase (IC₅₀ = 120 nM) and topoisomerase IV (IC₅₀ = 3.07 µM), overcoming resistance to single-target antibiotics [4].
  • CNS Multitarget Agents: Pyrrolidine-sertraline hybrids (e.g., Compound 19) concurrently inhibit AChE (IC₅₀ = 0.07 µM), monoamine oxidases (MAO-B IC₅₀ = 0.21 µM), and β-secretase (BACE-1 IC₅₀ = 0.73 µM), addressing cholinergic, amyloidogenic, and oxidative stress pathways in AD [6].The pyrrolidine ring acts as a conformational "linchpin" in these hybrids—its stereochemistry directs pharmacophore positioning, while its metabolic stability prolongs therapeutic effects. This strategy maximizes efficacy against complex diseases while minimizing polypharmacy risks [2] [6].

Properties

Product Name

Phenylpyrrolidinone derivative 5

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25)

InChI Key

WBRYMNNSAHRQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.